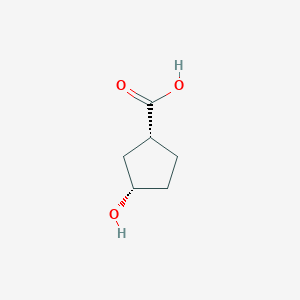

(1R,3S)-3-Hydroxycyclopentane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

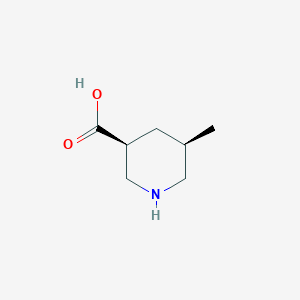

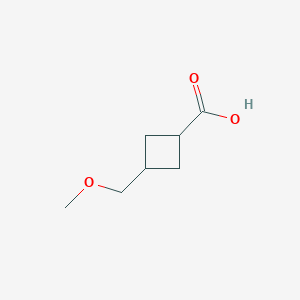

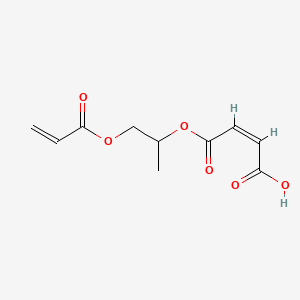

“(1R,3S)-3-Hydroxycyclopentane-1-carboxylic acid” is a chemical compound with the CAS Number: 1443511-35-0. It has a molecular weight of 130.14 and its IUPAC name is (1R,3S)-3-hydroxycyclopentanecarboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10O3/c7-5-2-1-4(3-5)6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5+/m1/s1 .Physical And Chemical Properties Analysis

This compound appears as a yellow oil. It should be stored at room temperature .Aplicaciones Científicas De Investigación

Antioxidant, Antimicrobial, and Cytotoxic Activity

Carboxylic acids derived from plants, including those structurally related to "(1R,3S)-3-Hydroxycyclopentane-1-carboxylic acid", have been studied for their biological activities. These compounds exhibit varying degrees of antioxidant, antimicrobial, and cytotoxic activities. The structure-activity relationship analysis reveals that compounds like rosmarinic acid show high antioxidant activity, while others like caffeic acid demonstrate significant antimicrobial properties. The presence of hydroxyl groups and the carboxyl group significantly influence these biological activities, suggesting potential applications in developing natural antioxidant and antimicrobial agents (Godlewska-Żyłkiewicz et al., 2020).

Biocatalyst Inhibition

Research on carboxylic acids, including those structurally similar to "this compound", highlights their role as inhibitors in microbial bioprocesses. These compounds can inhibit engineered microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yields. Understanding the inhibitory mechanisms offers insights into engineering robust microbial strains for improved industrial performance, potentially impacting biorenewable chemical production (Jarboe et al., 2013).

Biotechnological Routes from Biomass

Lactic acid, another carboxylic acid, demonstrates the versatility of carboxylic acids in biotechnology. Derived from biomass fermentation, lactic acid serves as a precursor for a variety of chemicals and biodegradable polymers. This showcases the potential of carboxylic acids in green chemistry and their role in producing sustainable and environmentally friendly materials (Gao et al., 2011).

Drug Synthesis Applications

Levulinic acid, another bio-derived carboxylic acid, illustrates the application of carboxylic acids in drug synthesis. Its functional groups make it a flexible and diverse molecule for synthesizing various drugs, showcasing the potential of carboxylic acids in reducing drug synthesis costs and simplifying processes. This highlights the broader applicability of carboxylic acids, including "this compound", in medicinal chemistry (Zhang et al., 2021).

Safety and Hazards

Propiedades

IUPAC Name |

(1R,3S)-3-hydroxycyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-5-2-1-4(3-5)6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWQLKYMTLWXKN-UHNVWZDZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H]1C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B6329783.png)